Fmoc-Trp(Boc)-OH-13C11,15N2
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Overview
Description
Fmoc-Trp(Boc)-OH-13C11,15N2: is a derivative of tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the Boc group protects the side chain of tryptophan. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp(Boc)-OH-13C11,15N2 typically involves the protection of the amino and side chain groups of tryptophan. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the indole side chain with the Boc group. The isotopic labeling is introduced during the synthesis of the tryptophan precursor. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Trp(Boc)-OH-13C11,15N2 undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Boc removal.
Coupling: HBTU, DIC, or EDC in the presence of bases like DIPEA.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions include deprotected tryptophan derivatives, peptide chains, and modified tryptophan residues .
Scientific Research Applications
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding through isotopic labeling and NMR spectroscopy .
Medicine: The compound is utilized in the development of peptide-based drugs, including analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .
Industry: In the industrial sector, this compound is employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
Mechanism of Action
The mechanism of action of Fmoc-Trp(Boc)-OH-13C11,15N2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, allowing for selective reactions at the carboxyl group. The isotopic labels (carbon-13 and nitrogen-15) enable detailed studies of molecular interactions and dynamics using NMR spectroscopy .
Comparison with Similar Compounds
Fmoc-Trp(Boc)-OH: Similar structure without isotopic labeling.
Fmoc-Trp-OH: Lacks the Boc protection on the side chain.
Boc-Trp-OH: Lacks the Fmoc protection on the amino group.
Uniqueness: Fmoc-Trp(Boc)-OH-13C11,15N2 is unique due to its isotopic labeling, which provides enhanced capabilities for NMR studies and other analytical techniques. This makes it particularly valuable in research settings where detailed molecular information is required.
Properties
Molecular Formula |
C31H30N2O6 |
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Molecular Weight |
539.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1/i8+1,9+1,10+1,15+1,16+1,17+1,19+1,20+1,26+1,27+1,28+1,32+1,33+1 |
InChI Key |
ADOHASQZJSJZBT-FVSPUPDKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[15N]1[13CH]=[13C]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)[13CH2][13C@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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